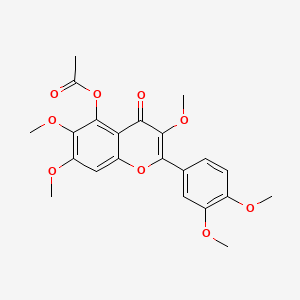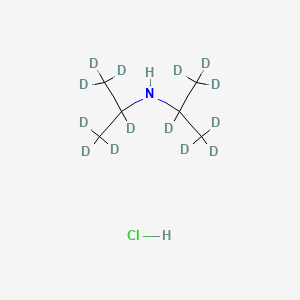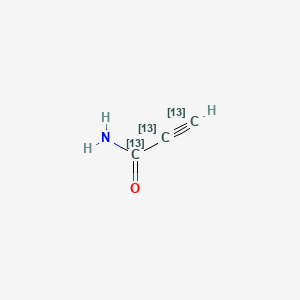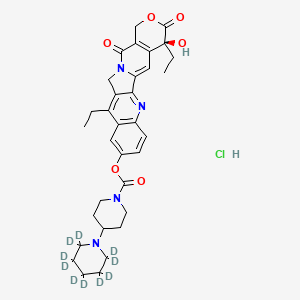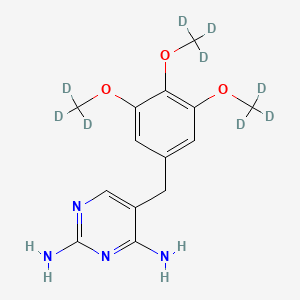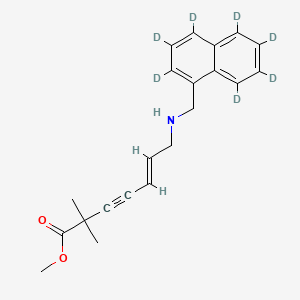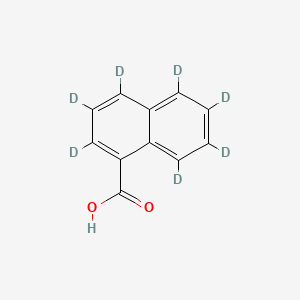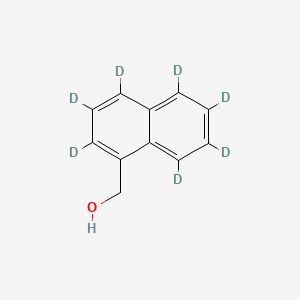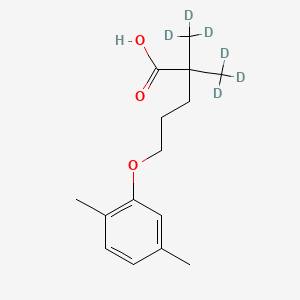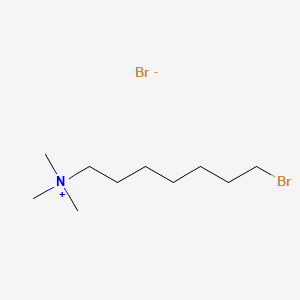
1-Brom-7-(trimethylammonium)heptyl-bromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-7-(trimethylammonium)heptyl Bromide is a chemical compound with the molecular formula C10H23Br2N and a molecular weight of 317.10 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by its oil-like appearance and is soluble in methanol and water .
Wissenschaftliche Forschungsanwendungen
1-Bromo-7-(trimethylammonium)heptyl Bromide has a wide range of applications in scientific research:
Vorbereitungsmethoden
The synthesis of 1-Bromo-7-(trimethylammonium)heptyl Bromide typically involves the reaction of 7-bromoheptan-1-ol with trimethylamine in the presence of a suitable solvent . The reaction conditions often include a temperature range of 0-5°C and a reaction time of several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1-Bromo-7-(trimethylammonium)heptyl Bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 7-(trimethylammonium)heptanol.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 7-(trimethylammonium)heptane.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction . The major products formed depend on the type of reaction and the specific conditions employed .
Wirkmechanismus
The mechanism of action of 1-Bromo-7-(trimethylammonium)heptyl Bromide involves its interaction with biological membranes and proteins . The compound’s bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function . Additionally, the trimethylammonium group can interact with negatively charged sites on cell membranes, influencing membrane stability and permeability .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-7-(trimethylammonium)heptyl Bromide can be compared with other similar compounds, such as:
1-Bromo-6-(trimethylammonium)hexyl Bromide: This compound has a shorter carbon chain, which may affect its solubility and reactivity.
1-Bromo-8-(trimethylammonium)octyl Bromide: With a longer carbon chain, this compound may exhibit different interactions with biological membranes and proteins.
1-Bromo-7-(triethylammonium)heptyl Bromide: The presence of ethyl groups instead of methyl groups can influence the compound’s steric properties and reactivity.
The uniqueness of 1-Bromo-7-(trimethylammonium)heptyl Bromide lies in its specific chain length and the presence of the trimethylammonium group, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
7-bromoheptyl(trimethyl)azanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23BrN.BrH/c1-12(2,3)10-8-6-4-5-7-9-11;/h4-10H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZPHMNXOPCINV-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCCCBr.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676266 |
Source


|
| Record name | 7-Bromo-N,N,N-trimethylheptan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159174-36-3 |
Source


|
| Record name | 1-Heptanaminium, 7-bromo-N,N,N-trimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159174-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-N,N,N-trimethylheptan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
